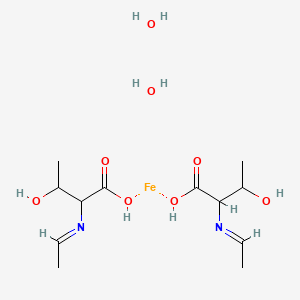

2-(Ethylideneamino)-3-hydroxybutanoic acid;iron;dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dihydrate compounds are a type of hydrate that contain two water molecules bound within their crystalline structure. These compounds are commonly found in various minerals and salts, such as calcium sulfate dihydrate (gypsum) and magnesium sulfate dihydrate (Epsom salts) . The presence of water molecules in dihydrates significantly influences their physical and chemical properties, making them distinct from their anhydrous counterparts.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dihydrate compounds can be synthesized through various methods, depending on the specific compound. One common approach involves dissolving the anhydrous form of the compound in water and allowing it to crystallize. For example, calcium sulfate dihydrate can be prepared by dissolving calcium sulfate in water and allowing the solution to evaporate slowly, forming gypsum crystals .

Industrial Production Methods

In industrial settings, dihydrate compounds are often produced through controlled crystallization processes. For instance, magnesium sulfate dihydrate is produced by reacting magnesium oxide with sulfuric acid, followed by crystallization from the resulting solution . The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the formation of the desired dihydrate compound.

Analyse Chemischer Reaktionen

Types of Reactions

Dihydrate compounds can undergo various chemical reactions, including:

Dehydration: Heating dihydrate compounds can remove the water molecules, converting them into their anhydrous forms.

Hydration: Anhydrous compounds can reabsorb water to form dihydrates.

Common Reagents and Conditions

Common reagents used in reactions involving dihydrate compounds include acids, bases, and other salts. For example, sulfuric acid is used to produce magnesium sulfate dihydrate from magnesium oxide . The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from reactions involving dihydrate compounds depend on the specific reaction and reagents used. For instance, the dehydration of calcium sulfate dihydrate produces anhydrous calcium sulfate and water .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of dihydrate compounds varies depending on their specific application. For example, sodium citrate dihydrate works by neutralizing excess acid in the blood and urine, thereby treating metabolic acidosis . In other cases, dihydrate compounds act as stabilizers or catalysts, influencing the rate and outcome of chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Dihydrate compounds are unique in that they contain two water molecules per formula unit, distinguishing them from other hydrates such as monohydrates (one water molecule) and anhydrous compounds (no water molecules) . This difference in water content significantly affects their physical and chemical properties. For example:

Eigenschaften

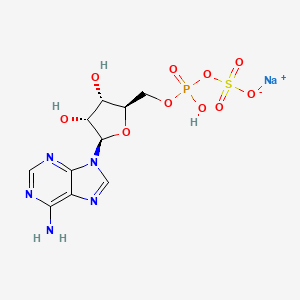

Molekularformel |

C12H26FeN2O8 |

|---|---|

Molekulargewicht |

382.19 g/mol |

IUPAC-Name |

2-(ethylideneamino)-3-hydroxybutanoic acid;iron;dihydrate |

InChI |

InChI=1S/2C6H11NO3.Fe.2H2O/c2*1-3-7-5(4(2)8)6(9)10;;;/h2*3-5,8H,1-2H3,(H,9,10);;2*1H2 |

InChI-Schlüssel |

XCOUVOKLNCJXTN-UHFFFAOYSA-N |

Kanonische SMILES |

CC=NC(C(C)O)C(=O)O.CC=NC(C(C)O)C(=O)O.O.O.[Fe] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane](/img/structure/B13813119.png)